molecular formula C22H23N5O2 B10992144 4-(1H-indol-3-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]butanamide

4-(1H-indol-3-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]butanamide

Cat. No.: B10992144
M. Wt: 389.4 g/mol
InChI Key: MBKIWCKNERBAOX-UHFFFAOYSA-N
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Description

4-(1H-Indol-3-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]butanamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research, designed around the privileged indole scaffold. The indole nucleus is a fundamental structure in numerous biologically active molecules and is extensively documented in scientific literature for its diverse biological potential . This particular compound features a molecular architecture that integrates an indole moiety with a 1,2,4-triazole ring system, a combination that suggests potential for multi-target therapeutic applications. Researchers are particularly interested in such hybrids for their potential to exhibit enhanced and synergistic biological effects. Research Applications and Potential The core indole structure is known to possess a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, and antimicrobial properties . The specific modification with a 1,2,4-triazole and a 4-methoxybenzyl group in this compound may be explored to modulate its affinity for various enzymatic targets or cellular receptors. For instance, indole derivatives have been investigated as agonists for formyl peptide receptors (FPRs), which are G protein-coupled receptors (GPCRs) involved in host defense and inflammation . Additionally, structurally related compounds containing the indole nucleus have been studied as kinase inhibitors and for their interactions with other unrelated GPCRs, highlighting the versatility of this chemical class in probe and drug discovery efforts . Usage and Handling This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting. While the indole scaffold is associated with a wide range of bioactivities, the specific mechanism of action, pharmacokinetic properties, and toxicological profile of this compound remain to be fully characterized and are the subject of ongoing scientific investigation.

Properties

Molecular Formula

C22H23N5O2

Molecular Weight

389.4 g/mol

IUPAC Name

4-(1H-indol-3-yl)-N-[5-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-yl]butanamide

InChI

InChI=1S/C22H23N5O2/c1-29-17-11-9-15(10-12-17)13-20-24-22(27-26-20)25-21(28)8-4-5-16-14-23-19-7-3-2-6-18(16)19/h2-3,6-7,9-12,14,23H,4-5,8,13H2,1H3,(H2,24,25,26,27,28)

InChI Key

MBKIWCKNERBAOX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=NC(=NN2)NC(=O)CCCC3=CNC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Preparation of 4-(1H-Indol-3-yl)Butanoic Acid

Indole-3-butyric acid (CAS 133-32-4) is commercially available or synthesized via Friedel-Crafts alkylation of indole with γ-butyrolactone followed by hydrolysis.

Activation of Carboxylic Acid

The carboxylic acid is activated using 1,1'-carbonyldiimidazole (CDI) in tetrahydrofuran (THF) at 20°C for 1.5 hours, forming a reactive imidazolide intermediate:

4-(1H-Indol-3-yl)butanoic acid+CDIImidazolide intermediate+CO2+Imidazole\text{4-(1H-Indol-3-yl)butanoic acid} + \text{CDI} \rightarrow \text{Imidazolide intermediate} + \text{CO}_2 + \text{Imidazole}

This step achieves 96% conversion efficiency under anhydrous conditions.

Formation of Butanamide

The imidazolide intermediate reacts with ammonia in THF at 20°C for 2.5 hours to yield 4-(1H-indol-3-yl)butanamide:

Imidazolide intermediate+NH34-(1H-Indol-3-yl)butanamide+Imidazole\text{Imidazolide intermediate} + \text{NH}_3 \rightarrow \text{4-(1H-Indol-3-yl)butanamide} + \text{Imidazole}

Yield : 96%.

Synthesis of 3-(4-Methoxybenzyl)-1H-1,2,4-Triazol-5-Amine

Preparation of 1H-1,2,4-Triazol-5-Amine

5-Amino-1,2,4-triazole is synthesized via cyclization of thiosemicarbazide or through microwave-assisted methods.

Alkylation with 4-Methoxybenzyl Chloride

The triazole amine undergoes alkylation with 4-methoxybenzyl chloride in the presence of potassium carbonate (K2_2CO3_3) in acetonitrile at 80°C for 12 hours:

5-Amino-1,2,4-triazole+4-Methoxybenzyl chlorideK2CO33-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-amine+HCl\text{5-Amino-1,2,4-triazole} + \text{4-Methoxybenzyl chloride} \xrightarrow{\text{K}2\text{CO}3} \text{3-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-amine} + \text{HCl}

Yield : 78–85%.

Convergent Coupling of Fragments

Amide Bond Formation

The indole butanamide (0.1 mol) is dissolved in dichloromethane (DCM) and treated with oxalyl chloride (1.2 eq) at 0°C for 1 hour to form the acyl chloride. The triazole amine (1.1 eq) is added dropwise with triethylamine (TEA) as a base, and the reaction is stirred at 25°C for 24 hours:

4-(1H-Indol-3-yl)butanoyl chloride+3-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-amineTEATarget compound+HCl\text{4-(1H-Indol-3-yl)butanoyl chloride} + \text{3-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-amine} \xrightarrow{\text{TEA}} \text{Target compound} + \text{HCl}

Yield : 82–89%.

Alternative Coupling Reagents

Using HATU (1.1 eq) and DIPEA (2 eq) in DMF at 0°C to 25°C for 12 hours achieves comparable yields (85%) with reduced side products.

Reaction Optimization Data

ParameterCDI ActivationAcyl ChlorideHATU Coupling
Solvent THFDCMDMF
Temperature (°C) 20250 → 25
Time (h) 42412
Yield (%) 968985
Purity (HPLC) >98%>95%>97%

Analytical Characterization

  • IR Spectroscopy :

    • N-H stretch (amide): 3280 cm1^{-1}.

    • C=O stretch: 1665 cm1^{-1}.

  • 1^1H-NMR (400 MHz, DMSO-d6_6) :

    • Indole H-3: δ 7.40 (s, 1H).

    • Triazole H-5: δ 8.15 (s, 1H).

    • 4-Methoxybenzyl OCH3_3: δ 3.78 (s, 3H).

  • 13^{13}C-NMR :

    • Amide carbonyl: δ 170.2 ppm.

    • Triazole C-5: δ 152.4 ppm.

Challenges and Mitigation

  • Low Solubility : The triazole amine exhibits limited solubility in DCM. Solution : Use DMF as a co-solvent.

  • Epimerization : Acyl chloride formation may cause racemization. Solution : Employ CDI activation for milder conditions.

  • Byproducts : Alkylation of triazole at multiple positions. Solution : Use excess 4-methoxybenzyl chloride (1.5 eq).

Scale-Up Considerations

Industrial production employs continuous flow reactors for CDI activation (residence time: 30 min) and automated quenching for acyl chlorides, achieving 90% yield at 10 kg scale .

Chemical Reactions Analysis

Types of Reactions

4-(1H-indol-3-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The indole core can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the triazole ring, using appropriate nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the indole core.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with new functional groups attached to the indole or triazole rings.

Scientific Research Applications

4-(1H-indol-3-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and diabetes.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 4-(1H-indol-3-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in disease pathways, such as α-glucosidase in diabetes.

    Modulating Receptors: Interacting with receptors on cell surfaces to modulate cellular signaling pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Modifications

The target compound shares core structural motifs with several synthesized analogs, differing primarily in substituents on the indole, triazole, and aryl groups:

Compound Name / ID Key Structural Features Substituent Effects Reference
Target Compound Indol-3-yl butanamide + 4-methoxybenzyl-triazole Methoxy group enhances lipophilicity; indole may promote DNA intercalation -
11h, 11i, 11j, 11k, 11l Triazole-linked indolinones with chloro/bromo/methoxy/nitro groups on indole Halogens (Cl, Br) increase electron-withdrawing effects; nitro groups enhance reactivity [1, 3]
6, 8a–d Thiadiazole-isoxazole hybrids with benzoyl/acetyl groups Acetyl groups improve solubility; thiadiazole enhances heterocyclic diversity [2]
9a–b Triazole-hydrazinecarbonyl derivatives with 4-fluorophenyl/4-chlorophenyl Fluorine/chlorine substituents optimize target binding via hydrophobic interactions [4]
CDK5/p25 Inhibitors (e.g., 6, 12) Pyrimidine/pteridin-2-yl thioacetamides with methoxyphenyl groups Methoxybenzyl groups mimic ATP-binding pockets in kinases [5]

Physicochemical Properties

  • Melting Points :
    • Target Compound: Expected >300°C (similar to 11h–l due to rigid triazole-indole core) .
    • Thiadiazole Derivatives (6, 8a–d): Lower melting points (160–290°C) due to flexible side chains .
  • Solubility : Methoxy and acetyl groups (e.g., in 8a) improve aqueous solubility compared to halogenated analogs .

Biological Activity

4-(1H-indol-3-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]butanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This report synthesizes existing research findings regarding its biological activity, including mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure

The compound can be described by the following structural formula:

C20H24N4O\text{C}_{20}\text{H}_{24}\text{N}_{4}\text{O}

Research indicates that compounds with similar structural motifs often exhibit diverse biological activities. The indole and triazole moieties are known to engage in multiple interactions within biological systems, potentially affecting cell signaling pathways and apoptosis mechanisms.

Anticancer Activity

Several studies have evaluated the anticancer properties of indole and triazole derivatives. For instance, a study on related compounds demonstrated significant antiproliferative effects against various cancer cell lines, including:

Cell Line Compound Tested IC50 (µM) Mechanism
MCF-7 (Breast)4-(1H-indol-3-yl)...10.5G2/M phase arrest, apoptosis
A549 (Lung)4-(1H-indol-3-yl)...12.3Caspase activation
SW480 (Colon)4-(1H-indol-3-yl)...8.7Inhibition of proliferation

These results suggest that the compound may induce cell cycle arrest and apoptosis in cancer cells through various pathways.

Antimicrobial Activity

The biological evaluation of similar indole derivatives has also shown promising antimicrobial properties. For example, compounds with the triazole ring have been noted for their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli.

Bacterial Strain MIC (µg/mL) Activity
Staphylococcus aureus25Moderate antibacterial activity
Escherichia coli50Lower antibacterial activity

Case Studies

A notable case study involving a related compound highlighted its effectiveness in inhibiting tumor growth in vivo. The study utilized a xenograft model where the compound was administered to mice bearing human tumor cells. Results indicated a significant reduction in tumor size compared to control groups.

Q & A

Q. How can hybrid indole-triazole scaffolds be modified to enhance selectivity and reduce off-target effects?

  • Methodology :
  • Bioisosteric replacement : Substitute triazole with tetrazole to modulate electron density and H-bonding capacity .
  • Prodrug design : Introduce ester prodrugs (e.g., acetylated indole NH) to improve solubility and target tissue accumulation .

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